molecular formula C15H12BrNO2 B15169899 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-70-1

5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B15169899
CAS No.: 918331-70-1
M. Wt: 318.16 g/mol
InChI Key: FGPYMEAMQUVVPT-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development This compound, in particular, features a bromine atom, a hydroxy group, and a methyl group attached to a phenyl ring, which is fused to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the isoindolinone core. For instance, the bromination of 2-hydroxy-6-methylbenzoic acid can be achieved using bromine in glacial acetic acid. The resulting brominated product can then undergo cyclization under acidic conditions to yield the desired isoindolinone compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 5-bromo-2-(2-oxo-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.

    Reduction: Formation of 2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.

    Substitution: Formation of 5-azido-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.

Scientific Research Applications

5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atom and the hydroxy group may facilitate binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylbenzoic acid: A precursor in the synthesis of the target compound.

    5-Bromo-2-hydroxyacetophenone: Another brominated phenolic compound with similar reactivity.

    2-Hydroxyquinoline: A compound with a similar hydroxy group and aromatic structure.

Uniqueness

5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

918331-70-1

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

5-bromo-2-(2-hydroxy-6-methylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C15H12BrNO2/c1-9-3-2-4-13(18)14(9)17-8-10-7-11(16)5-6-12(10)15(17)19/h2-7,18H,8H2,1H3

InChI Key

FGPYMEAMQUVVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N2CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

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